methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate hydrochloride
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Overview
Description
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate hydrochloride is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of amino acid derivatives and peptides. The Boc group is a common protecting group for amines due to its stability under a variety of conditions and its ease of removal.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate hydrochloride typically involves the protection of an amino acid or amino alcohol with a Boc group. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and a carboxylic acid to form an O-acylisourea intermediate. This intermediate reacts with an alcohol to form the ester .
Industrial Production Methods
Industrial production of this compound often employs flow microreactor systems, which offer a more efficient, versatile, and sustainable process compared to traditional batch methods . These systems allow for precise control over reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are typically used to remove the Boc group.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an alcohol.
Substitution: Formation of a free amine or a new protected amine.
Scientific Research Applications
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and amino acid derivatives.
Biology: Employed in the study of enzyme mechanisms and protein structure.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate hydrochloride involves the protection of amine groups. The Boc group stabilizes the amine, preventing unwanted side reactions during synthesis. The compound can be deprotected under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoate hydrochloride
- Methyl (2S)-2-{[(fluorenylmethoxy)carbonyl]amino}-3-hydroxypropanoate hydrochloride
Uniqueness
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate hydrochloride is unique due to the stability and ease of removal of the Boc group. Compared to other protecting groups, the Boc group offers a good balance of stability and reactivity, making it a preferred choice in many synthetic applications .
Biological Activity
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate hydrochloride is a synthetic compound widely used in organic synthesis, particularly for the preparation of amino acid derivatives and peptides. This article explores its biological activity, synthesis, and applications, drawing from various research studies and findings.
Chemical Structure and Properties
The compound features a tert-butoxycarbonyl (Boc) protecting group, which stabilizes the amine functionality during chemical reactions. Its molecular formula is C11H20ClN2O4, with a molecular weight of approximately 310.78 g/mol. The presence of the Boc group allows for selective deprotection, facilitating its use in peptide synthesis and other biochemical applications.
Property | Value |
---|---|
Molecular Formula | C11H20ClN2O4 |
Molecular Weight | 310.78 g/mol |
Solubility | Soluble in polar solvents |
CAS Number | 35897-34-8 |
Synthesis Methods
The synthesis of this compound typically involves:
- Protection of Amino Groups : The Boc group is attached to an amino acid or amino alcohol.
- Steglich Esterification : This method utilizes dicyclohexylcarbodiimide (DCC) to create an O-acylisourea intermediate that reacts with an alcohol to form the ester.
- Deprotection : The Boc group can be removed under acidic conditions to reveal the free amine for further reactions.
Biological Activity
While specific biological activities of this compound are not extensively documented, its role as a precursor in peptide synthesis suggests significant potential in biological systems. Compounds like this are often employed in studies related to enzyme mechanisms and protein structure due to their ability to mimic natural amino acids .
Potential Applications
- Peptide Synthesis : Utilized in the creation of various peptides that can have biological significance.
- Enzyme Mechanism Studies : Serves as a model compound to investigate enzyme interactions and mechanisms.
- Medicinal Chemistry : Potentially contributes to drug development, particularly in designing peptidomimetics that can interact with biological targets .
Case Studies and Research Findings
Recent studies have highlighted the importance of compounds similar to this compound in medicinal chemistry:
- A study on chiral β-amino acids emphasized their role in developing peptidomimetics and their applications in synthesizing antibiotics and anticancer agents .
- Research focused on diastereoselective alkylation methods demonstrated how derivatives of isoserine can yield compounds with significant biological activity, showcasing the relevance of similar structures in drug discovery .
Properties
Molecular Formula |
C9H18ClNO5 |
---|---|
Molecular Weight |
255.69 g/mol |
IUPAC Name |
methyl (2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate;hydrochloride |
InChI |
InChI=1S/C9H17NO5.ClH/c1-9(2,3)15-8(13)10-6(5-11)7(12)14-4;/h6,11H,5H2,1-4H3,(H,10,13);1H/t6-;/m0./s1 |
InChI Key |
LKAMQLJJUISNCN-RGMNGODLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CO)C(=O)OC.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C(=O)OC.Cl |
Origin of Product |
United States |
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